molecular formula C32H68BrP B1304917 Tetraoctylphosphonium bromide CAS No. 23906-97-0

Tetraoctylphosphonium bromide

Cat. No.: B1304917
CAS No.: 23906-97-0
M. Wt: 563.8 g/mol
InChI Key: QVBRLOSUBRKEJW-UHFFFAOYSA-M
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Description

Tetraoctylphosphonium bromide is an organic compound with the chemical formula C₃₂H₆₈BrP . It appears as a colorless to pale yellow solid and is known for its low solubility. This compound is relatively stable at room temperature but can decompose under high temperatures, sunlight exposure, and in the presence of oxygen .

Mechanism of Action

Mode of Action

It is known to be used as a catalyst and as a cation in ionic liquids . Its hydrophobic properties and its role as a deoxidizer suggest that it may interact with its targets to facilitate various organic synthesis reactions .

Biochemical Pathways

Given its use in organic synthesis reactions such as esterification, oxidation, phosphorus trioxide reduction, medium fluorination, and diazotization , it can be inferred that it likely interacts with multiple biochemical pathways.

Pharmacokinetics

Its molecular weight of 56376 suggests that it may have significant bioavailability

Result of Action

Given its use in organic synthesis reactions , it can be inferred that it likely has significant effects at the molecular level.

Action Environment

The action, efficacy, and stability of Tetraoctylphosphonium bromide can be influenced by various environmental factors. For instance, it has a melting point of 40-45 °C , suggesting that its physical state and thus its activity could be affected by temperature. Furthermore, its storage temperature is recommended to be below 30°C , indicating that it may degrade or lose efficacy at higher temperatures.

Biochemical Analysis

Biochemical Properties

Tetraoctylphosphonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyvinylidene fluoride membranes, improving their hydrophilicity and antifouling capabilities . The nature of these interactions often involves the formation of ionic bonds and van der Waals forces, which contribute to the stability and functionality of the biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving polyvinylidene fluoride membranes, this compound was found to increase membrane porosity and stiffness, which can impact cellular processes such as nutrient transport and waste removal . Additionally, its interaction with cellular membranes can lead to changes in cell signaling pathways, potentially affecting gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form ionic bonds with biomolecules, leading to enzyme inhibition or activation. This compound can bind to specific sites on enzymes, altering their conformation and activity. For example, it has been shown to interact with polyvinylidene fluoride membranes, enhancing their hydrophilicity and antifouling properties . These interactions can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, degradation of this compound may occur, leading to changes in its effectiveness and potential long-term effects on cellular function. Studies have shown that the compound maintains its properties for extended periods, but continuous monitoring is necessary to ensure its stability and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing membrane properties and improving cellular functions. At high doses, this compound can cause toxic or adverse effects, including skin irritation and respiratory issues . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, its interaction with polyvinylidene fluoride membranes can affect the metabolic pathways related to membrane synthesis and maintenance . Understanding these pathways is essential for optimizing the use of this compound in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with polyvinylidene fluoride membranes suggests that it may be preferentially localized in membrane-rich areas, influencing membrane-related processes . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects in various biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with polyvinylidene fluoride membranes indicates that it may be localized in membrane-associated regions, affecting membrane dynamics and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctylphosphonium bromide is typically synthesized by reacting tetraoctylphosphonium chloride with copper bromide. The reaction is carried out in anhydrous dichloromethane at low temperatures. The mixture is stirred for several hours, followed by filtration to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions: Tetraoctylphosphonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, esterification yields esters, while oxidation can produce various oxidized organic compounds .

Scientific Research Applications

Tetraoctylphosphonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetrabutylphosphonium bromide
  • Tetraoctylammonium bromide
  • Trihexyltetradecylphosphonium chloride
  • Tributylhexadecylphosphonium bromide

Comparison: Tetraoctylphosphonium bromide is unique due to its long alkyl chains, which impart distinct hydrophobic properties and make it particularly effective in certain organic synthesis reactions. Compared to tetrabutylphosphonium bromide, it has higher molecular weight and different solubility characteristics, making it suitable for specific applications where other phosphonium compounds may not be as effective .

Properties

IUPAC Name

tetraoctylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBRLOSUBRKEJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047900
Record name Tetraoctylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23906-97-0
Record name Phosphonium, tetraoctyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23906-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraoctylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraoctylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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